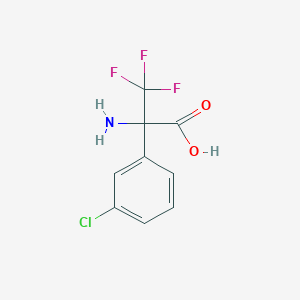
2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid
Vue d'ensemble
Description
“2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid” is a derivative of Glycine . Glycine derivatives are known to be beneficial as ergogenic dietary substances . They influence the secretion of anabolic hormones, supply fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Molecular Structure Analysis
The molecular structure of “2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid” can be deduced from its name. It contains an amino group (-NH2), a 3-chlorophenyl group attached to the second carbon atom, and three fluorine atoms attached to the third carbon atom. The molecular weight is 185.61, and the molecular formula is C8H8ClNO2 .Applications De Recherche Scientifique
Synthesis and Structural Studies
The study by Şahin et al. (2014) focuses on the synthesis, spectroscopic, and structural analysis of compounds closely related to 2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid, demonstrating the importance of such chemicals in understanding molecular interactions and frameworks, particularly in the context of hydrogen bonding and ring structure formation (Şahin, Kantar, Şaşmaz, Gümrükçüoğlu, & Büyükgüngör, 2014).
Analytical Methodologies
The work by Abe et al. (1996) on the rapid analysis of amino acid enantiomers through chiral-phase capillary gas chromatography illustrates the utility of derivatives of 2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid in separating enantiomeric pairs of amino acids, highlighting the compound's role in advancing analytical chemistry techniques (Abe, Fujimoto, Nishiyama, Terada, & Nakahara, 1996).
Direct Synthesis of Amides
Lanigan et al. (2013) demonstrate an effective method for the direct amidation of carboxylic acids with amines using B(OCH2CF3)3, where derivatives of 2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid can be used, illustrating its potential in simplifying synthetic procedures for amide formation (Lanigan, Starkov, & Sheppard, 2013).
Acid-Catalysed Cyclization
Schneider and Pook (1986) explore the acid-catalysed cyclization of compounds bearing resemblance to 2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid, leading to the formation of various cyclic structures, which underscores the relevance of such chemicals in studying reaction mechanisms and synthetic pathways (Schneider & Pook, 1986).
Condensation Reactions
Sosnovskikh's (1998) research on the condensation of nitriles from polyhalogenated carboxylic acids presents another aspect of the utility of 2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid derivatives in organic synthesis, particularly in the creation of chromanones and the exploration of reaction mechanisms involving enamines (Sosnovskikh, 1998).
Propriétés
IUPAC Name |
2-amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO2/c10-6-3-1-2-5(4-6)8(14,7(15)16)9(11,12)13/h1-4H,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMBOQZZSHPESJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C(=O)O)(C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl[(3,4,5-trifluorophenyl)methyl]amine](/img/structure/B1529349.png)
![3-[(Methylsulfanyl)methyl]pyridine-2-carboxylic acid](/img/structure/B1529350.png)

![Bis(2-aminoethyl)[2-(morpholin-4-yl)ethyl]amine](/img/structure/B1529354.png)
![2-{3-Azaspiro[5.5]undecan-3-yl}ethan-1-amine](/img/structure/B1529355.png)

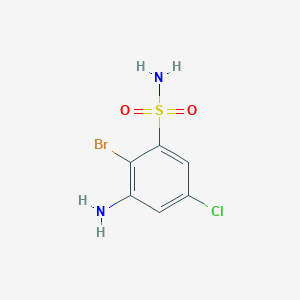
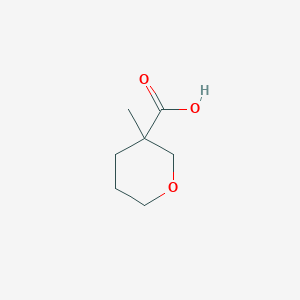

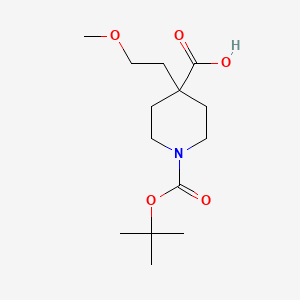
![2-{4-[(2-Cyanopyridin-4-yl)oxy]phenyl}acetic acid](/img/structure/B1529366.png)
![1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B1529368.png)
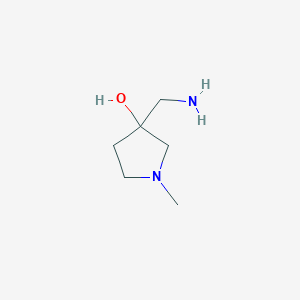
![(2R)-2-[(5-bromopyridin-2-yl)formamido]propanoic acid](/img/structure/B1529370.png)